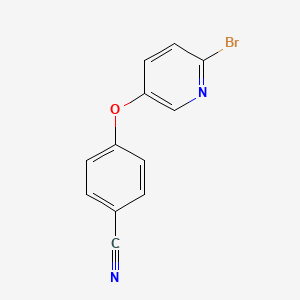

4-((6-Bromopyridin-3-yl)oxy)benzonitrile

Description

Properties

IUPAC Name |

4-(6-bromopyridin-3-yl)oxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O/c13-12-6-5-11(8-15-12)16-10-3-1-9(7-14)2-4-10/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAOAPCQDDQCJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-((6-bromopyridin-3-yl)oxy)benzonitrile typically involves the coupling of a 6-bromopyridin-3-ol derivative with 4-fluorobenzonitrile or related activated aromatic nitriles under basic conditions. The key step is the formation of the aryl ether bond through nucleophilic aromatic substitution (SNAr).

Detailed Preparation Process

Starting Materials

- 6-Bromopyridin-3-ol or its derivatives

- 4-Fluorobenzonitrile or 4-hydroxybenzonitrile (depending on the synthetic route)

- Bases such as potassium carbonate or cesium carbonate

- Polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylacetamide (DMA)

Reaction Conditions

- Temperature range: 50 °C to 200 °C, commonly optimized between 80 °C and 120 °C

- Reaction time: Typically several hours (e.g., 4–16 hours)

- Use of dehydrative brominating reagents in some steps (e.g., phosphorus oxybromide, phosphorus tribromide) for intermediate preparation

Representative Preparation Method from Patent WO2018094128A1

The patent WO2018094128A1 describes a robust process for synthesizing this compound involving the following key steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 6-bromopyridin-3-ol intermediate | Bromination using reagents such as POBr3, PBr3, or PBr5 | Temperature: 50–110 °C |

| 2 | Coupling reaction with 4-fluorobenzonitrile | Base: potassium carbonate or cesium carbonate; Solvent: DMSO, DMF, DMA, or NMP | Temperature: 80–120 °C; Time: several hours |

| 3 | Work-up | Quenching with water, extraction with ethyl acetate, drying over anhydrous sodium sulfate | Purification by column chromatography or recrystallization |

The reaction is typically quenched with water, followed by extraction with ethyl acetate to separate the organic layer. The aqueous layer is further extracted to maximize yield. The organic extracts are dried and concentrated to isolate the product.

Alternative Synthetic Routes and Key Findings

Nucleophilic Aromatic Substitution (SNAr): The phenolic oxygen of 6-bromopyridin-3-ol attacks the activated aromatic ring of 4-fluorobenzonitrile, facilitated by a base, forming the ether bond.

Base Selection: Potassium carbonate and cesium carbonate are preferred for their efficiency in deprotonating the phenol and promoting substitution.

Solvent Effects: Polar aprotic solvents such as DMSO and DMF enhance the nucleophilicity of the phenolate ion and stabilize the transition state, improving yields.

Temperature Control: Elevated temperatures (80–120 °C) accelerate the reaction but must be balanced to avoid decomposition.

Yield Optimization: Extended reaction times (up to 16 hours) and controlled addition of reagents improve product yield and purity.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting material | 6-Bromopyridin-3-ol or derivative | Purity affects final yield |

| Coupling partner | 4-Fluorobenzonitrile | Activated aromatic nitrile |

| Base | Potassium carbonate, cesium carbonate | Strong enough to deprotonate phenol |

| Solvent | DMSO, DMF, DMA, NMP | Polar aprotic solvents preferred |

| Temperature | 50–200 °C (optimal 80–120 °C) | Higher temperatures increase rate |

| Reaction time | 4–16 hours | Longer times improve conversion |

| Work-up | Water quenching, ethyl acetate extraction | Standard organic extraction |

| Purification | Column chromatography or recrystallization | Ensures high purity |

| Yield | Typically 60–85% | Depends on scale and conditions |

Supporting Experimental Evidence

The reaction conditions and yields are supported by experimental data from patent literature, which details the use of bases such as potassium carbonate and solvents like DMSO at temperatures around 80–120 °C to achieve efficient coupling.

Additional supporting information from related synthetic procedures highlights the importance of controlling reaction parameters, such as temperature and solvent choice, to optimize yield and purity of the final compound.

Summary of Key Research Findings

The preparation of this compound is reliably achieved via nucleophilic aromatic substitution between 6-bromopyridin-3-ol and 4-fluorobenzonitrile.

The choice of base and solvent critically influences the reaction efficiency.

Reaction temperatures between 80 °C and 120 °C and reaction times of several hours optimize product yield.

The process is scalable and amenable to purification by standard organic chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-((6-Bromopyridin-3-yl)oxy)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Metalloenzyme Inhibitors

One of the primary applications of 4-((6-bromopyridin-3-yl)oxy)benzonitrile is as a precursor in the synthesis of metalloenzyme inhibitors. These inhibitors have significant potential in treating fungal infections by targeting specific enzymes involved in fungal metabolism. The compound serves as an intermediate in developing fungicides that exhibit efficacy against various fungal pathogens, making it a valuable asset in agricultural chemistry .

Antitubercular Activity

Recent studies have identified that derivatives of this compound can act as inhibitors for the polyketide synthase 13 thioesterase domain, which is crucial for the survival of Mycobacterium tuberculosis. The optimization of such inhibitors can lead to novel treatments for tuberculosis, highlighting the compound's relevance in combating infectious diseases .

Agricultural Applications

Fungicides

The synthesis of this compound has been linked to the development of fungicides that inhibit metalloenzymes essential for fungal growth. The patent literature indicates that compounds derived from this structure can be used effectively against a range of plant pathogens, thereby enhancing crop protection strategies .

Synthetic Pathways and Process Optimization

The preparation of this compound involves several synthetic routes, which have been optimized for efficiency and yield. For instance, one method includes the reaction of pyridine derivatives with benzonitrile under specific conditions to yield the desired product with high purity and yield . The following table summarizes key synthetic pathways:

| Synthetic Route | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Route A | Phosphorus oxybromide, Acetonitrile | 79% | High efficiency with controlled temperature |

| Route B | Pyridine-2,5-diol, 4-fluorobenzonitrile | 49.7% | Moderate yield; requires optimization |

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

- A study published in ACS Chemical Neuroscience explored ligand-receptor interactions where similar compounds were tested for their binding affinities and biological activities .

- Another research highlighted the synthesis and biological evaluation of compounds derived from this structure, demonstrating promising antitubercular activity through various biochemical assays .

Mechanism of Action

The mechanism of action of 4-((6-Bromopyridin-3-yl)oxy)benzonitrile involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The benzonitrile group can participate in various chemical reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity: Pyridinyl vs. Bromo Substituent Position: Bromine at the 6-position on pyridine (target compound) vs. the 4-position on quinazoline () alters steric hindrance and electronic effects, influencing binding affinity .

Synthetic Accessibility :

- The SNAr route for 4-((6-Bromopyridin-3-yl)oxy)benzonitrile is straightforward but requires anhydrous conditions . In contrast, crisaborole intermediates (e.g., CAS 943311-78-2) involve multi-step protection/deprotection strategies for hydroxymethyl groups, increasing synthesis complexity .

Physicochemical Properties :

- Molecular Weight and Solubility : The target compound (MW: ~275.1) is lighter than the THP-protected analogue (MW: 388.26), likely improving membrane permeability .

- Thermal Stability : Predicted boiling points vary significantly; the crisaborole intermediate has a higher boiling point (499.1°C) due to its bulkier structure .

Pharmacological Relevance

- Antiviral Activity: Etravirine (CAS 269055-15-4), a structurally related benzonitrile derivative, demonstrates the importance of bromine and cyano groups in HIV treatment. However, its pyrimidine core differs from the pyridine in the target compound, highlighting the role of heterocycle choice in NNRTI design .

- Enzyme Inhibition : The pyridinyloxy group in this compound facilitates interactions with metalloenzyme active sites, as seen in Viamet Pharmaceuticals’ inhibitors targeting fungal CYP51 .

Challenges and Commercial Considerations

- Scalability : The need for copper catalysts in downstream reactions (e.g., Example 1 in ) may pose scalability challenges due to metal contamination concerns.

Biological Activity

Overview

4-((6-Bromopyridin-3-yl)oxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHBrNO

- CAS Number : 1207731-13-2

The compound features a brominated pyridine moiety linked via an ether bond to a benzonitrile group, which is critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the bromine atom in the pyridine ring may enhance the compound's interaction with microbial targets, leading to effective inhibition of growth in various bacterial strains. A study demonstrated that related compounds showed minimum inhibitory concentrations (MICs) ranging from 93.7 to 46.9 μg/mL against multi-drug resistant bacteria .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives have demonstrated IC values lower than reference drugs like doxorubicin, indicating strong cytotoxic effects against various cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It may interact with various receptors, modulating their activity and leading to downstream biological effects.

Case Studies

Several studies have focused on the biological activity of structurally related compounds, providing insights into the potential applications of this compound:

- Anticancer Efficacy : A study evaluated a series of pyridine-based compounds for their anticancer activity, finding that modifications at the bromine position significantly influenced potency against cancer cells .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various brominated compounds, revealing a consistent pattern where increased halogenation correlated with enhanced activity against gram-positive and gram-negative bacteria .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 293.12 g/mol |

| Solubility | Soluble in DMSO and DMF |

| LogP | 3.5 |

| Antimicrobial MIC Range | 46.9 - 93.7 μg/mL |

| Anticancer IC | < Doxorubicin (varies by cell line) |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-((6-Bromopyridin-3-yl)oxy)benzonitrile, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling reactions. For example, a two-step process starting from 4-fluoro-3-hydroxybenzonitrile has been reported, involving bromination followed by coupling with a pyridine derivative . Optimization includes adjusting catalyst loading (e.g., Pd(OAc)₂ with XPhos ligand), base selection (Cs₂CO₃ for deprotonation), and solvent polarity to enhance regioselectivity. Reaction temperatures between 80–100°C and extended reaction times (12–24 hrs) improve yields up to 68% .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodology : Use a combination of ¹H/¹³C NMR to confirm connectivity and substituent positions. Key NMR signals include aromatic protons at δ 7.6–8.4 ppm and nitrile carbon at ~115 ppm . HRMS (ESI) validates molecular weight (e.g., observed [M+H]⁺ at m/z 454.0158 vs. calculated 454.0156) . X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as seen in related compounds like 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile .

Q. How can researchers troubleshoot low yields in the final coupling step of this compound?

- Methodology : Common issues include incomplete dehalogenation or steric hindrance. Solutions:

- Increase catalyst loading (e.g., Pd(OAc)₂ from 2 mol% to 5 mol%).

- Use microwave-assisted synthesis to reduce reaction time and improve efficiency.

- Screen alternative ligands (e.g., SPhos instead of XPhos) to enhance catalytic activity .

Advanced Research Questions

Q. What role does this compound play in medicinal chemistry, particularly in HIV inhibition?

- Methodology : The compound’s bromopyridinyl and benzonitrile moieties enable interactions with viral enzymes. In HIV research, derivatives like Etravirine (a diarylpyrimidine analog) inhibit reverse transcriptase by binding to its hydrophobic pocket. Structural analogs of this compound show inhibitory concentrations as low as 0.54 µM, validated via enzyme assays and molecular docking studies .

Q. How do structural modifications (e.g., halogen substitution or nitrile positioning) impact biological activity and electronic properties?

- Methodology :

- Halogen substitution : Bromine at the 6-position enhances steric bulk and electron-withdrawing effects, improving binding affinity. Fluorine analogs may reduce metabolic degradation.

- Nitrile positioning : Para-substitution on the benzene ring optimizes π-π stacking with aromatic residues in target proteins. Compare activity data of analogs like 4-[(5-chloro-3-fluoro-2-pyridyl)oxy]benzonitrile to assess substituent effects .

Q. How can researchers resolve contradictions in reported synthetic yields for similar aryloxy benzonitrile derivatives?

- Methodology : Discrepancies (e.g., 50% vs. 68% yields) arise from varying reaction scales or purification methods. Systematic analysis includes:

- Replicating protocols with identical reagents (e.g., Cs₂CO₃ vs. K₂CO₃).

- Using HPLC purity assays to quantify byproduct formation.

- Computational modeling (DFT) to identify energy barriers in key reaction steps .

Q. What advanced techniques are used to study the compound’s stability under physiological conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.